
N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide
Übersicht
Beschreibung
Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- is a chemical compound with a complex structure that includes a pyridine ring and multiple functional groups
Vorbereitungsmethoden
The synthesis of Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- involves several steps. Typically, the synthetic route includes the formation of the pyridine ring followed by the introduction of the methanimidamide group and the dipropyl substituents. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular functions or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- can be compared with other similar compounds that have a pyridine ring and functional groups. Some similar compounds include Methanimidamide, N-cyano-N’-(1,6-dihydro-6-oxo-2-pyridinyl)- and other derivatives with different substituents. The uniqueness of Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- lies in its specific combination of functional groups and their arrangement, which can lead to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H19N3O |
|---|---|
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
N'-(6-oxo-1H-pyridin-2-yl)-N,N-dipropylmethanimidamide |
InChI |
InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
MEYPAYJYAZKERR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C=NC1=CC=CC(=O)N1 |
Synonyme |
CGP 28014 CGP-28014 N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


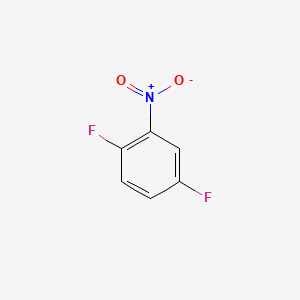



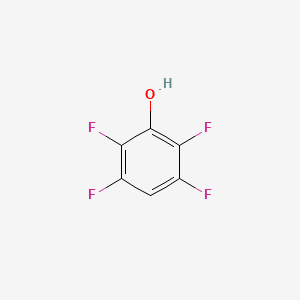

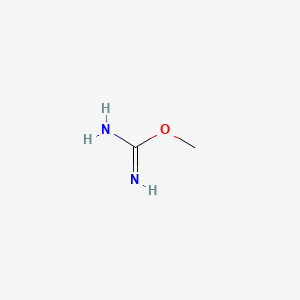
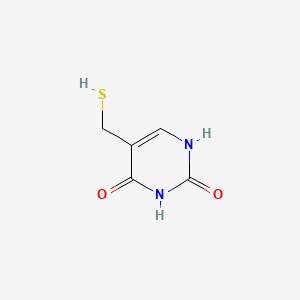
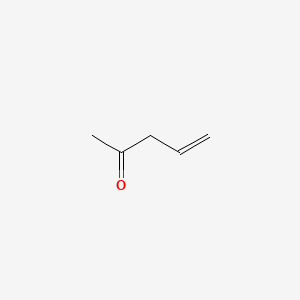

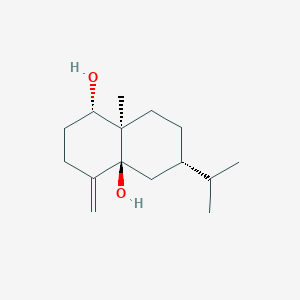
![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)
